molecular formula C18H14N4O3 B11964984 Methyl 2-amino-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

Methyl 2-amino-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

Cat. No.: B11964984
M. Wt: 334.3 g/mol
InChI Key: HVBFZOSVIUZKHK-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate is a pyrroloquinoxaline derivative featuring a 3-hydroxyphenyl substituent at the 1-position and a methyl ester at the 3-position. Its molecular formula is C21H22N4O2 (MW: 362.44 g/mol), with elemental analysis data closely matching theoretical values (C: 69.59% calc. vs. 69.52% found; N: 15.46% calc. vs. 15.86% found) . Key spectral data include NMR signals at δ 148.70 (s, aromatic C-OH) and 164.12 ppm (s, ester carbonyl), alongside a mass spectrometry peak at m/z 362 (M⁺) .

Properties

Molecular Formula

C18H14N4O3

Molecular Weight

334.3 g/mol

IUPAC Name

methyl 2-amino-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C18H14N4O3/c1-25-18(24)14-15-17(21-13-8-3-2-7-12(13)20-15)22(16(14)19)10-5-4-6-11(23)9-10/h2-9,23H,19H2,1H3

InChI Key

HVBFZOSVIUZKHK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=CC=C4)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with 1,2-dicarbonyl compounds, followed by cyclization and esterification reactions . The reaction conditions often involve the use of catalysts such as phosphate-based heterogeneous catalysts (e.g., mono-ammonium phosphate, di-ammonium phosphate, or triple-super phosphate) and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares the target compound with analogs differing in phenyl substituents and ester groups:

Compound Name Substituent (Position 1) Ester Group Molecular Formula MW (g/mol) XLogP3 Elemental Analysis (C/N) Calc. vs. Found Key Spectral Features
Methyl 2-amino-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate 3-hydroxyphenyl Methyl C21H22N4O2 362.44 ~3.5* C: 69.59/69.52; N: 15.46/15.86 δ 164.12 (ester COO), m/z 362
Ethyl 2-amino-1-[3-(trifluoromethyl)phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate 3-(trifluoromethyl)phenyl Ethyl C22H19F3N4O2 428.41 5.2 N/A N/A
Benzyl 2-amino-1-(3-bromophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate 3-bromophenyl Benzyl C24H17BrN4O2 473.32 5.6 N/A δ 7.4–8.1 (aromatic Br), m/z 473
Methyl 2-amino-1-(3,5-dichlorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate 3,5-dichlorophenyl Methyl C19H14Cl2N4O2 401.25 4.8 N/A δ 131–138 (Cl-C), m/z 401
Hexyl 2-amino-1-(3-chloro-4-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate 3-chloro-4-methoxyphenyl Hexyl C26H27ClN4O3 487.97 6.6 N/A δ 3.8 (OCH3), m/z 488

*Estimated XLogP3 based on hydroxyl group’s polarity.

Key Observations:
  • Polarity and Solubility : The 3-hydroxyphenyl group in the target compound reduces lipophilicity (lower XLogP3) compared to halogenated (e.g., Cl, Br, CF3) or methoxy-substituted analogs . This may enhance aqueous solubility, critical for bioavailability.
  • Chlorine substituents (as in ) balance moderate lipophilicity with stability.
  • Benzyl esters (e.g., ) may confer higher logP and slower hydrolysis.

Biological Activity

Methyl 2-amino-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

The molecular formula of this compound is C18H14N4O3C_{18}H_{14}N_{4}O_{3} with a molecular weight of approximately 338.33 g/mol. The compound features a pyrroloquinoxaline scaffold, which is known for its pharmacological potential.

Anticancer Activity

Quinoxaline derivatives have been extensively studied for their anticancer properties. This compound has demonstrated significant cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies have shown that this compound exhibits potent growth inhibition against several cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and K562 (leukemia). For instance, it has been reported to have an IC50 value of 0.126μM0.126\,\mu M against HeLa cells and 0.071μM0.071\,\mu M against HepG2 cells .
  • Mechanism of Action :
    • The anticancer activity is believed to be mediated through the inhibition of topoisomerase II and DNA intercalation, similar to other quinoxaline derivatives. These mechanisms disrupt DNA replication and transcription in cancer cells, leading to apoptosis .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the quinoxaline scaffold significantly affect biological activity:

  • Substituents : Electron-donating groups such as methoxy (OCH3-OCH_3) enhance activity, while electron-withdrawing groups like chlorine (Cl-Cl) tend to decrease it.
  • Linker Variations : The presence of an aliphatic linker at specific positions has been shown to increase cytotoxicity compared to N-linked structures .

Comparative Biological Activity

CompoundCell LineIC50 (μM)Mechanism
This compoundHeLa0.126Topo II inhibition
This compoundHepG20.071DNA intercalation
DoxorubicinHeLa0.51 - 0.73Topo II inhibition

Additional Biological Activities

Apart from anticancer properties, quinoxaline derivatives have shown potential in other therapeutic areas:

  • Antimicrobial Activity : Some studies suggest that related compounds exhibit antibacterial and antifungal properties.
  • Neuroprotective Effects : Certain derivatives have been investigated for their potential in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier.

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